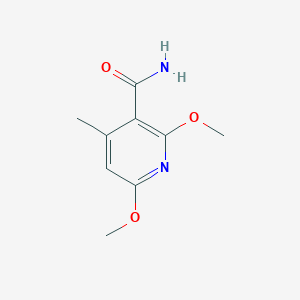

2,6-dimethoxy-4-methylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing 2,6-dimethoxy-4-methylnicotinamide. For example, the synthesis of triorganotin cations stabilized by intramolecular SnN coordination involves compounds with similar methoxy and methyl groups, indicating solubility behaviors and structural characteristics relevant to this compound (Koten et al., 1978).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and X-ray diffraction, plays a crucial role in understanding the geometric configuration of compounds. Studies on related molecules reveal the importance of single-crystal XRD analysis in determining the structure, as seen in the synthesis and crystal structure analysis of related compounds (Patel et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound can be elucidated by examining the synthesis and reactivity of similar molecules. For instance, the synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester showcases the reactivity of dimethoxy functional groups in chemical synthesis (Ji, 2006).

Physical Properties Analysis

The physical properties, such as solubility and dissociation behaviors, are crucial for understanding the applications and handling of this compound. The study of triorganotin cations offers insights into solubility and dissociation in water, which could be analogous to the physical properties of this compound (Koten et al., 1978).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity and stability, is vital for the application of this compound in various fields. The synthesis and characterization of compounds with similar functional groups provide a foundation for predicting the chemical behavior of this compound. For example, the synthesis and antimicrobial activity study of novel compounds carrying biologically active sulfonamide moiety highlight the importance of functional groups in determining chemical properties (Ghorab et al., 2017).

科学的研究の応用

Therapeutic Potential in Cancer Metastasis Prevention

Research into nicotinamide derivatives such as 1-methylnicotinamide (1-MNA) and 1,4-dimethylpyridine (1,4-DMP) has shown potential for preventing cancer metastasis. A study demonstrated that these compounds, when used in combination with cytostatic drugs, could significantly reduce lung metastases formation in murine models of mammary gland cancer, highlighting their anti-metastatic activity and potential utility in comprehensive cancer treatment strategies (Błażejczyk et al., 2016).

Modulation of Hemoglobin Oxygen Affinity

Another area of research involves the design and synthesis of compounds to modulate hemoglobin oxygen affinity, which has implications for conditions related to oxygen supply, such as ischemia and stroke. This research avenue suggests that structurally related compounds can influence biological functions critical for clinical or biological applications, underscoring the importance of structural analogs in medicinal chemistry (Randad et al., 1991).

Hydrogen-Bonding in One-Dimensional Structures

The use of nicotinamide and isonicotinamide to form assemblies via hydrogen-bonding interactions showcases the utility of these compounds in constructing complex molecular structures. This research emphasizes the role of nicotinamide derivatives in material science and engineering, potentially leading to the development of novel materials with unique properties (Bera et al., 2003).

作用機序

特性

IUPAC Name |

2,6-dimethoxy-4-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-5-4-6(13-2)11-9(14-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNJKOPOOFBKLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)

![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)

![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)

![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5511035.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)